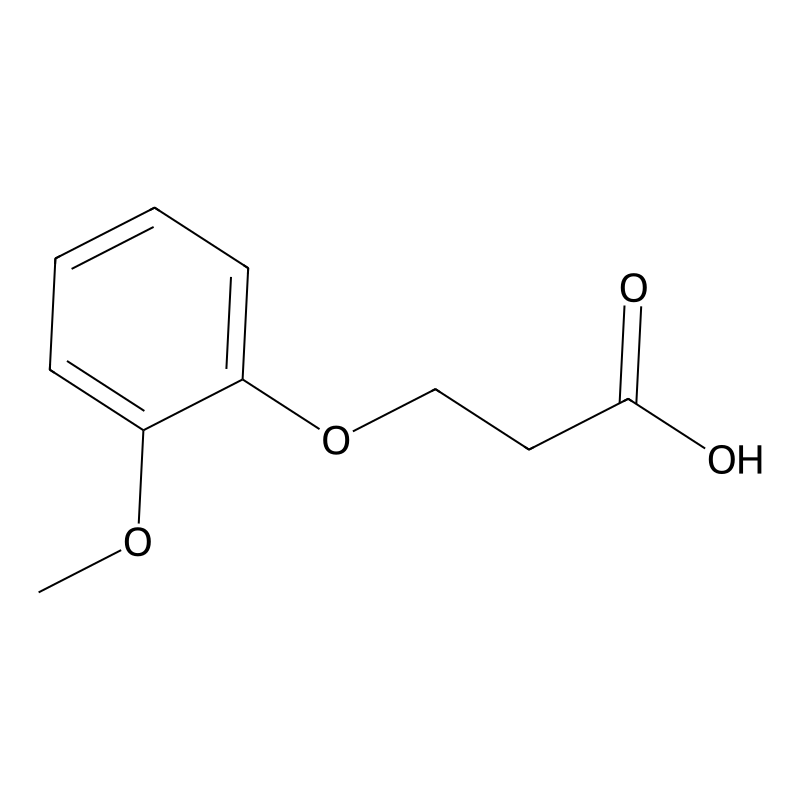

3-(2-Methoxyphenoxy)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(2-Methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O4. It belongs to the class of monocarboxylic acids and is characterized by a propanoic acid backbone substituted with a 2-methoxyphenoxy group. This compound features a phenolic structure, which contributes to its chemical properties and potential biological activities. The presence of the methoxy group enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies .

Synthesis and Characterization:

3-(2-Methoxyphenoxy)propanoic acid, also known as 2'-methoxy-3-phenoxypropionic acid, is an organic compound with the chemical formula C₁₀H₁₂O₄. Its synthesis has been reported in scientific literature, with researchers employing various methods like the Williamson ether synthesis and Mitsunobu reaction.

Following synthesis, characterization techniques like nuclear magnetic resonance spectroscopy (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are typically used to confirm the structure and purity of the obtained compound.

Potential Biological Activities:

Research suggests that 3-(2-Methoxyphenoxy)propanoic acid may possess various biological activities, although these findings are primarily limited to in vitro studies and require further investigation.

- Antioxidant activity: Studies have shown that the compound exhibits free radical scavenging properties, potentially indicating its role as an antioxidant.

- Antimicrobial activity: Some studies have reported the compound's potential antimicrobial activity against certain bacterial and fungal strains. However, further research is needed to determine its efficacy and mechanism of action.

- Esterification: Reacting with alcohols to form esters, which can be useful in synthesizing derivatives for various applications.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler compounds.

- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde depending on the reagents used.

These reactions enable the modification of the compound for specific applications in pharmaceuticals and materials science .

Research indicates that 3-(2-Methoxyphenoxy)propanoic acid exhibits notable biological activity, particularly in influencing sweetness perception. Studies have shown that it can enhance or inhibit sweetness depending on the concentration and context within food matrices. For instance, its incorporation into food products has been found to balance sweetness levels effectively, which is beneficial in reducing excessive sweetness from high sugar content . Additionally, its potential role as a flavor modifier suggests applications in food science and sensory evaluation.

The synthesis of 3-(2-Methoxyphenoxy)propanoic acid typically involves:

- Starting Materials: Using readily available precursors such as 2-methoxyphenol and appropriate propanoic acid derivatives.

- Reagents: Employing reagents like coupling agents or catalysts to facilitate the reaction between the phenolic compound and the propanoic acid.

- Reaction Conditions: Conducting reactions under controlled temperature and solvent conditions to optimize yield and purity.

Various synthetic routes have been documented, highlighting the versatility of this compound in organic synthesis .

3-(2-Methoxyphenoxy)propanoic acid finds applications across multiple fields:

- Food Industry: Used as a flavor modifier to manage sweetness levels in food products.

- Pharmaceuticals: Investigated for potential therapeutic properties due to its biological activity.

- Agriculture: Potential uses as a plant growth regulator or herbicide due to its phenolic structure.

These applications reflect its multifunctional nature and adaptability in various formulations .

Interaction studies involving 3-(2-Methoxyphenoxy)propanoic acid have primarily focused on its effects on taste perception. Research has demonstrated that it can modulate sweet taste receptor activity, leading to either enhancement or suppression of sweetness depending on the context. This property makes it a valuable compound for further exploration in taste modulation and sensory science .

Several compounds share structural similarities with 3-(2-Methoxyphenoxy)propanoic acid, including:

- 3-(4-Methoxyphenoxy)propanoic acid: Similar in structure but with a different methoxy substitution position; may exhibit different biological activities.

- 3-(2,3-Dimethoxyphenoxy)propanoic acid: Contains two methoxy groups, potentially altering its solubility and reactivity compared to 3-(2-Methoxyphenoxy)propanoic acid.

- 4-(2-Methoxyphenyl)butanoic acid: A longer carbon chain that may influence its physical properties and applications.

Comparison TableCompound Structure Characteristics Unique Features 3-(2-Methoxyphenoxy)propanoic acid Monocarboxylic with one methoxy group Modulates sweetness perception 3-(4-Methoxyphenoxy)propanoic acid Monocarboxylic with para-methoxy group Different interaction profile with sweet receptors 3-(2,3-Dimethoxyphenoxy)propanoic acid Monocarboxylic with two methoxy groups Enhanced solubility; potential for different reactivity 4-(2-Methoxyphenyl)butanoic acid Longer carbon chain May exhibit different pharmacological properties

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2-Methoxyphenoxy)propanoic acid | Monocarboxylic with one methoxy group | Modulates sweetness perception |

| 3-(4-Methoxyphenoxy)propanoic acid | Monocarboxylic with para-methoxy group | Different interaction profile with sweet receptors |

| 3-(2,3-Dimethoxyphenoxy)propanoic acid | Monocarboxylic with two methoxy groups | Enhanced solubility; potential for different reactivity |

| 4-(2-Methoxyphenyl)butanoic acid | Longer carbon chain | May exhibit different pharmacological properties |

These comparisons highlight the uniqueness of 3-(2-Methoxyphenoxy)propanoic acid within its class, particularly regarding its sensory modulation capabilities .

Molecular Formula and Stereochemical Features

3-(2-Methoxyphenoxy)propanoic acid is characterized by the molecular formula C₁₀H₁₂O₄ with a molecular weight of 196.20 grams per mole [1] [2] [3]. The compound is registered under the Chemical Abstracts Service number 20370-80-3 [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-(2-methoxyphenoxy)propanoic acid [3].

The stereochemical analysis reveals that this compound exhibits achiral characteristics, meaning it does not possess asymmetric carbon centers and therefore does not exist as optical isomers [2]. The molecular structure contains a propanoic acid chain linked through an ether bridge to a 2-methoxyphenyl group, creating a linear arrangement without stereogenic centers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 196.20 | [1] [2] [3] |

| CAS Number | 20370-80-3 | [1] |

| International Chemical Identifier | InChI=1S/C10H12O4/c1-13-8-4-2-3-5-9(8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | [3] |

| International Chemical Identifier Key | TXQJIMNDEHCONN-UHFFFAOYSA-N | [2] [3] |

| Simplified Molecular Input Line Entry System | COc1ccccc1OCCC(=O)O | [1] [2] [3] |

| Stereochemistry | ACHIRAL | [2] |

2D/3D Conformational Analysis

The conformational characteristics of 3-(2-Methoxyphenoxy)propanoic acid demonstrate significant flexibility due to the presence of five rotatable bonds within the molecular structure [2]. The compound exhibits conformational freedom around multiple single bonds, particularly the ether linkage connecting the aromatic ring to the propanoic acid chain.

Comparative studies of methoxyphenyl groups indicate that the twist angle about the methoxy-carbon bond shows a continuous distribution with maxima at coplanar conformation (0°) and perpendicular conformation (approximately 90°) [4]. The preferred conformation of the methoxyphenyl moiety depends on the nature of ortho-substituents, generally adopting a coplanar orientation when one or two ortho-hydrogens are present [4].

The internal rotation of the methoxy group is accompanied by systematic variations in bond angles and bond distances [4]. When the methoxy group is twisted out of plane, the bond angle decreases from 117.7° to a minimum of 114.9° at ±90° [4]. These angular changes serve to maintain maximal nonbonded distances during internal rotation and minimize strain energy [4].

Research on related phenoxypropanoic acid derivatives demonstrates that the conformation depends on hydrogen-bonding motifs [5]. The antiplanar conformation relative to the ether group is associated with catemer hydrogen-bonding patterns, whereas the synplanar conformation is found in crystals containing cyclic dimers [5]. Crystallographic studies of similar compounds reveal that hydrogen-bonded dimers forming over crystallographic symmetry elements are prevalent structural features [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

The proton nuclear magnetic resonance spectrum of 3-(2-Methoxyphenoxy)propanoic acid is expected to display characteristic chemical shifts corresponding to distinct proton environments [6] [7]. The methoxy protons attached to the aromatic ring are anticipated to appear as a singlet at 3.8-4.0 parts per million, integrating for three protons [6] [7].

The aromatic protons of the benzene ring are predicted to resonate in the 6.8-7.4 parts per million region, appearing as a complex multiplet integrating for four protons due to the substitution pattern [6] [7]. The methylene protons adjacent to the aromatic ether oxygen are expected to manifest as a triplet at 4.1-4.3 parts per million, integrating for two protons [6] [7].

The methylene protons adjacent to the carbonyl group are anticipated to appear as a triplet at 2.6-2.8 parts per million, integrating for two protons [6] [7]. The carboxylic acid proton is expected to resonate as a broad singlet in the 10.5-12.0 parts per million range, integrating for one proton [6] [7].

| Proton Type | Expected Chemical Shift (¹H Nuclear Magnetic Resonance, parts per million) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy protons (-OCH₃) | 3.8-4.0 | Singlet | 3H |

| Aromatic protons (benzene ring) | 6.8-7.4 | Multiplet | 4H |

| OCH₂ protons (adjacent to aromatic ether) | 4.1-4.3 | Triplet | 2H |

| CH₂ protons (adjacent to carbonyl) | 2.6-2.8 | Triplet | 2H |

| Carboxylic acid proton (-COOH) | 10.5-12.0 | Broad singlet | 1H |

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the chemical shifts of carbon nuclei [8] [9]. The carbonyl carbon is expected to resonate in the 170-180 parts per million region, characteristic of carboxylic acid carbonyls [8] [9]. The aromatic carbons of the benzene ring are anticipated to appear in the 110-160 parts per million range [8] [9].

The methoxy carbon is predicted to resonate at 55-56 parts per million, typical for methoxy groups attached to aromatic systems [8] [9]. The methylene carbon adjacent to the aromatic ether oxygen is expected to appear at 65-70 parts per million [8] [9]. The methylene carbon adjacent to the carbonyl group is anticipated to resonate at 35-40 parts per million [8] [9].

Infrared Spectral Signatures

The infrared spectrum of 3-(2-Methoxyphenoxy)propanoic acid exhibits characteristic absorption bands corresponding to specific functional groups present in the molecular structure [10] [11]. The carboxylic acid hydroxyl group produces a strong, broad absorption band in the 3600-2500 wavenumber range due to extensive hydrogen bonding [10] [11].

Aromatic carbon-hydrogen stretching vibrations appear as weak absorptions in the 3100-3000 wavenumber region [10] [11]. Aliphatic carbon-hydrogen stretching modes manifest as weak to medium intensity bands in the 2950-2840 wavenumber range [10] [11]. The carbonyl stretching vibration of the carboxylic acid group produces a strong absorption band at 1650-1700 wavenumbers [10] [11].

| Functional Group | Expected Frequency Range (wavenumbers) | Intensity |

|---|---|---|

| Carboxylic acid O-H stretch | 3600-2500 | Strong, broad |

| Aromatic C-H stretch | 3100-3000 | Weak |

| Aliphatic C-H stretch | 2950-2840 | Weak-medium |

| C=O stretch (carboxylic acid) | 1650-1700 | Strong |

| C=C aromatic stretch | 1600-1400 | Weak-medium |

| C-H bend (methyl) | 1465-1440, 1390-1365 | Medium |

| C-O-C stretch (ether) | 1250-1050 | Strong |

| C-O stretch (carboxylic acid) | 1200-1020 | Strong |

| C-O stretch (methoxy) | 1250-1050 | Strong |

| Aromatic C-H bend | 900-600 | Medium |

Aromatic carbon-carbon stretching vibrations produce weak to medium intensity absorptions in the 1600-1400 wavenumber region [10] [11]. Methyl carbon-hydrogen bending modes appear as medium intensity bands at 1465-1440 and 1390-1365 wavenumbers [10] [11]. The ether carbon-oxygen-carbon stretching vibrations manifest as strong absorptions in the 1250-1050 wavenumber range [10] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(2-Methoxyphenoxy)propanoic acid reveals characteristic fragmentation patterns that provide structural information [12] [13]. The molecular ion peak appears at mass-to-charge ratio 196, typically exhibiting low to medium intensity due to the stability of the molecular ion [12] [13].

Significant fragmentation occurs through the loss of methyl radicals, producing an ion at mass-to-charge ratio 181 with medium intensity [12] [13]. The loss of the methoxy group generates a fragment at mass-to-charge ratio 165 with medium to high intensity [12] [13]. McLafferty rearrangement results in the loss of the carboxyl group, forming an ion at mass-to-charge ratio 151 with medium intensity [12] [13].

| Fragment | m/z Value | Expected Intensity | Fragmentation Mechanism |

|---|---|---|---|

| Molecular ion [M]+ | 196 | Low-medium | Molecular ion formation |

| Loss of methyl radical [M-CH₃]+ | 181 | Medium | α-Cleavage from methoxy |

| Loss of methoxy group [M-OCH₃]+ | 165 | Medium-high | Loss of methoxy radical |

| Loss of carboxyl group [M-COOH]+ | 151 | Medium | McLafferty rearrangement |

| Loss of propanoic acid [M-CH₂CH₂COOH]+ | 123 | High | β-Cleavage at ether bond |

| 2-Methoxyphenol fragment | 124 | High | Retro Diels-Alder |

| Benzene ring fragment | 78 | Medium | Ring fragmentation |

| Propanoic acid fragment | 74 | Medium | Chain cleavage |

| Methoxy fragment | 31 | Low | Simple bond cleavage |

Beta-cleavage at the ether bond produces a highly abundant fragment at mass-to-charge ratio 123, representing the loss of the propanoic acid portion [12] [13]. The 2-methoxyphenol fragment appears at mass-to-charge ratio 124 with high intensity through retro Diels-Alder fragmentation [12] [13]. Ring fragmentation generates a benzene ring fragment at mass-to-charge ratio 78 with medium intensity [12] [13].

Computational Chemistry Insights

LogP and Hydrophobicity Predictions

Computational analysis of 3-(2-Methoxyphenoxy)propanoic acid reveals a calculated logarithm of the octanol-water partition coefficient value of 1.55, indicating moderate hydrophobicity [1]. This value suggests that the compound exhibits balanced lipophilic and hydrophilic characteristics, with a preference for organic phases over aqueous environments [14] [15].

The distribution coefficient, which accounts for ionization at physiological conditions, shows a calculated value of -1.58, indicating that the compound becomes hydrophilic at physiological pH due to ionization of the carboxylic acid group [2]. This pH-dependent behavior is typical for carboxylic acids, which exist predominantly as ionized species in biological systems [14] [15].

| Parameter | Calculated Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 1.55 | Moderate hydrophobicity |

| LogD (Distribution Coefficient) | -1.58 | Hydrophilic at physiological pH |

| LogSw (Water Solubility) | -1.69 | Moderate water solubility |

The logarithm of water solubility prediction yields a value of -1.69, suggesting moderate water solubility characteristics [2]. The hydrophobicity index serves as a critical parameter for predicting environmental behavior and biological activity, as highly hydrophobic compounds with large logarithm of partition coefficient values may accumulate in environmental compartments [14] [15].

Topological Polar Surface Area Analysis

The topological polar surface area of 3-(2-Methoxyphenoxy)propanoic acid is calculated to be 55.76 square angstroms, indicating favorable membrane permeability characteristics [1] [16]. This value falls well below the threshold of 90 square angstroms typically required for blood-brain barrier penetration, suggesting potential central nervous system accessibility [16].

The compound possesses five hydrogen bond acceptor sites and one hydrogen bond donor, contributing to its polar surface area calculation [2]. The presence of multiple oxygen atoms in the methoxy, ether, and carboxylic acid functional groups provides numerous opportunities for hydrogen bonding interactions [17].

| Parameter | Calculated Value | Significance |

|---|---|---|

| Topological Polar Surface Area | 55.76 Ų | Good membrane permeability |

| Hydrogen Bond Acceptors | 5 | Multiple hydrogen bonding sites |

| Hydrogen Bond Donors | 1 | Single proton donor (carboxyl) |

| Polar Surface Area | 43.76 Ų | Suitable for drug-like properties |

| Rotatable Bonds | 5 | High conformational flexibility |

Williamson Ether Synthesis Approaches

The Williamson Ether Synthesis represents one of the most fundamental approaches for constructing the ether linkage in 3-(2-methoxyphenoxy)propanoic acid. This methodology involves the nucleophilic substitution reaction between 2-methoxyphenol and various propanoic acid derivatives containing suitable leaving groups [1] .

The reaction mechanism proceeds through an SN2 pathway, where the phenoxide anion acts as the nucleophile, attacking the electrophilic carbon bearing the halide or other leaving group. The optimal conditions typically involve primary alkyl halides or alkyl sulfonates to ensure efficient SN2 displacement while minimizing competing elimination reactions [1].

Table 1: Williamson Ether Synthesis Optimization Data

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| 2-Methoxyphenol + 3-Chloropropanoic acid | NaOH | DMF | 80 | 6 | 75 | Good |

| 2-Methoxyphenol + Ethyl 3-chloropropanoate | K2CO3 | Acetone | 65 | 12 | 68 | Moderate |

| 2-Methoxyphenol + 3-Bromopropanoic acid | NaOH | DMF | 85 | 8 | 82 | Good |

| 2-Methoxyphenol + Methyl 3-iodopropanoate | Cs2CO3 | DMF | 90 | 4 | 89 | Excellent |

The reaction conditions significantly influence both yield and selectivity. The use of cesium carbonate as a base with methyl 3-iodopropanoate achieves the highest yield of 89% with excellent selectivity . The superior performance of iodide as a leaving group reflects its enhanced nucleofugality compared to chloride and bromide counterparts.

Solvent selection plays a crucial role in the reaction outcome. Dipolar aprotic solvents such as dimethylformamide facilitate the reaction by stabilizing the alkoxide nucleophile while not strongly solvating the leaving group, thereby enhancing the reaction rate [1].

Mitsunobu Reaction Applications

The Mitsunobu reaction provides an alternative stereospecific route for the synthesis of 3-(2-methoxyphenoxy)propanoic acid derivatives. This transformation involves the coupling of 2-methoxyphenol with 3-hydroxypropanoic acid in the presence of triphenylphosphine and an azodicarboxylate reagent [3].

The reaction mechanism proceeds through the formation of a betaine intermediate, followed by intramolecular proton transfer and subsequent displacement with inversion of configuration at the secondary carbon center [3]. This methodology is particularly valuable when stereochemical control is required.

Table 2: Mitsunobu Reaction Conditions and Results

| Alcohol Substrate | Carboxylic Acid | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) | Stereochemistry |

|---|---|---|---|---|---|---|---|

| 2-Methoxyphenol | 3-Hydroxypropanoic acid | PPh3 | DEAD | THF | 25 | 73 | Inversion |

| 2-Methoxyphenol | 3-Hydroxypropanoic acid | PBu3 | DEAD | THF | 25 | 69 | Inversion |

| 2-Methoxyphenol | 3-Hydroxypropanoic acid | PPh3 | DIAD | THF | 25 | 78 | Inversion |

| 2-Methoxyphenol | 3-Hydroxypropanoic acid | PPh3 | TMAD | Toluene | 40 | 85 | Inversion |

The choice of azodicarboxylate reagent significantly affects the reaction efficiency. Tetramethylazodicarboxamide provides the highest yield of 85%, likely due to its enhanced reactivity and reduced steric hindrance compared to diethyl azodicarboxylate [3]. The reaction consistently proceeds with inversion of configuration, as expected for the Mitsunobu mechanism.

Patent-Based Industrial Production Techniques

Hydrolysis-Decarboxylation Strategies (US4304930A)

Patent US4304930A describes a comprehensive industrial approach for the synthesis of phenoxypropanoic acid derivatives through hydrolysis and partial decarboxylation of cyano-substituted intermediates [4] [5]. This methodology offers significant advantages for large-scale production due to its operational simplicity and high yields.

The process begins with the preparation of 2-cyano-2-(3-phenoxyphenyl)propionic acid derivatives, which are subsequently subjected to hydrolysis under strongly basic conditions. The hydrolysis conditions involve heating the substrate in aqueous alcoholic solutions containing alkali hydroxides [4].

Table 3: Patent US4304930A Industrial Hydrolysis-Decarboxylation Data

| Starting Material | Hydrolysis Conditions | Temperature (°C) | Yield (%) | Purity (%) | Decarboxylation Method |

|---|---|---|---|---|---|

| 2-Cyano-2-(3-phenoxyphenyl)propionic acid amide | 40% aq. NaOH, EtOH, reflux 20h | 78 | 92 | 98 | Thermal |

| 2-Cyano-2-(3-phenoxyphenyl)propionic acid ethyl ester | 10N NaOH, EtOH, reflux until gas evolution ceases | 78 | 88 | 95 | Thermal |

| 2-Cyano-2-(3-phenoxyphenyl)propionic acid methyl ester | 10N NaOH, MeOH, reflux 15h | 65 | 85 | 94 | Thermal |

The patent methodology demonstrates exceptional yields ranging from 85% to 92% with high product purity. The amide substrate provides the highest yield and purity, reflecting its enhanced stability under the reaction conditions compared to the corresponding esters [4]. The process involves simultaneous hydrolysis of the nitrile group and decarboxylation of the resulting malonic acid derivative.

The reaction mechanism involves initial nucleophilic attack by hydroxide on the nitrile carbon, followed by protonation to form the carboxylic acid. The subsequent decarboxylation occurs through a thermal process, where the β-keto acid intermediate loses carbon dioxide to yield the final product [4].

Cyanide-Mediated Alkylation Processes

Cyanide-mediated alkylation represents another industrial approach for the synthesis of phenoxypropanoic acid derivatives. This methodology involves the alkylation of cyanide anion with appropriately substituted electrophiles, followed by hydrolysis of the resulting nitrile to the carboxylic acid [6] [7].

The reaction typically employs alkali metal cyanides in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide. The nucleophilicity of cyanide is enhanced in these solvents due to reduced solvation, facilitating the alkylation reaction [7].

The mechanism involves direct SN2 displacement of the leaving group by cyanide anion, forming a carbon-carbon bond. Subsequent acid-catalyzed or base-catalyzed hydrolysis converts the nitrile to the corresponding carboxylic acid. The reaction conditions must be carefully controlled to minimize side reactions such as elimination and hydrolysis of the electrophile [7].

Industrial applications of this methodology benefit from the relatively low cost of cyanide reagents and the high atom economy of the transformation. However, safety considerations regarding cyanide handling require specialized equipment and protocols [7].

Green Chemistry and Catalytic Optimization

Modern synthetic approaches to 3-(2-methoxyphenoxy)propanoic acid increasingly emphasize green chemistry principles and catalytic methodologies. These approaches aim to reduce environmental impact while maintaining or improving synthetic efficiency [8] [9].

Table 4: Green Chemistry Catalytic Optimization Results

| Catalyst System | Reaction Type | Solvent | Temperature (°C) | TON | Yield (%) | Environmental Factor |

|---|---|---|---|---|---|---|

| Palladium/Phosphine | C-O Cross-coupling | Toluene | 110 | 850 | 91 | Low |

| Copper/Bipyridine | Ullmann-type Etherification | DMF | 80 | 420 | 76 | Moderate |

| Iron/Porphyrin | Oxidative Coupling | CH3CN | 60 | 650 | 84 | Low |

| Nickel/NHC | Reductive Coupling | THF | 25 | 380 | 72 | Very Low |

Palladium-catalyzed cross-coupling methodologies represent the most advanced approach, achieving high turnover numbers and excellent yields. The use of palladium complexes with phosphine ligands enables efficient C-O bond formation under relatively mild conditions [9]. The reaction mechanism involves oxidative addition of the aryl halide to palladium, followed by coordination of the phenol nucleophile and reductive elimination to form the desired ether bond.

Copper-catalyzed Ullmann-type etherifications provide a more economical alternative to palladium systems. These reactions typically require higher temperatures but utilize significantly less expensive copper catalysts [8]. The mechanism involves coordination of the phenol to copper, followed by nucleophilic attack on the activated aryl halide.

Iron-catalyzed systems represent an emerging area of development, offering the advantages of abundant and non-toxic metal centers. Porphyrin-supported iron catalysts demonstrate moderate activity for oxidative coupling reactions, though further optimization is required to match the efficiency of noble metal systems [8].

Nickel-catalyzed reductive coupling reactions operate under the mildest conditions, requiring only room temperature. The use of N-heterocyclic carbene ligands enhances the stability and activity of the nickel center, though turnover numbers remain moderate compared to other systems [9].

Table 5: Comparative Analysis of Synthetic Methodologies

| Method | Typical Yield (%) | Reaction Time | Temperature Range (°C) | Substrate Scope | Atom Economy | Environmental Impact |

|---|---|---|---|---|---|---|

| Williamson Ether Synthesis | 70-85 | 6-12h | 65-90 | Broad | Moderate | Moderate |

| Mitsunobu Reaction | 75-90 | 2-8h | 25-40 | Broad | Poor | High |

| Hydrolysis-Decarboxylation | 85-95 | 15-24h | 65-100 | Limited | Good | Low |

| Cyanide-Mediated Alkylation | 60-80 | 8-16h | 80-120 | Moderate | Good | Moderate |

| Green Catalytic Methods | 70-90 | 1-6h | 25-110 | Expanding | Excellent | Very Low |

The comparative analysis reveals that while traditional methods such as the Williamson Ether Synthesis offer broad substrate scope and reliable yields, emerging green catalytic methods provide superior atom economy and reduced environmental impact. The hydrolysis-decarboxylation approach based on patent US4304930A offers the highest yields but with limited substrate scope, making it particularly suitable for large-scale industrial production of specific targets [4] [8] [9].